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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229

Technical Support Center: JNJ-46356479

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of JINJ-
46356479, a selective positive allosteric modulator (PAM) of the metabotropic glutamate
receptor 2 (mGIuR2). The following troubleshooting guides and frequently asked questions
(FAQs) are designed to address specific issues that may be encountered during
experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of INJ-463564797?

Al: INJ-46356479 is a selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2).[1][2][3] It enhances the receptor's response to the endogenous
ligand, glutamate, without directly activating the receptor on its own.[1] This modulatory activity
leads to a reduction in presynaptic glutamate release.[1]

Q2: What is the reported potency of JNJ-46356479 at the mGIuR2 receptor?

A2: In vitro studies have shown that INJ-46356479 has an EC50 of 78 nM and an Emax of
256% for positive allosteric modulation of the human mGIuR2 receptor expressed in CHO cell
membranes.

Q3: Has JNJ-46356479 been screened for off-target activities?
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A3: Yes, JNJ-46356479 has been evaluated for off-target activities. One key study mentions
"excellent selectivity against other mGIluRs". More detailed screening data is available in the
supplementary information of its discovery paper, which includes a CEREP screen.

Q4: Are there any known significant off-target interactions at other metabotropic glutamate
receptors?

A4: Based on available data, JNJ-46356479 exhibits excellent selectivity for mGIuR2 over
other mGIuRs. Functional data for mGIluR1-6 and mGIuR8 has been generated, supporting its
selective profile.

Q5: What is the potential for INJ-46356479 to inhibit the hERG channel?

A5: The development program for INJ-46356479 specifically addressed hERG inhibition, a
liability found in earlier compounds in the same chemical series. The lead optimization process
resulted in a compound with an improved profile, suggesting a reduced risk of hERG-related
cardiotoxicity.

Troubleshooting Guide
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Issue

Potential Cause

Recommended Action

Unexpected cellular phenotype
observed in vitro not consistent

with mGIluR2 modulation.

Potential off-target effect at the

concentration used.

1. Review the off-target
screening data provided in the
tables below to see if any
known off-targets could explain
the phenotype. 2. Perform a
concentration-response curve
to determine if the effect is
concentration-dependent and
distinct from the on-target
MGIuUR2 activity. 3. Use a
structurally distinct mGIluR2
PAM as a control to see if the
phenotype is specific to JINJ-
46356479.

In vivo behavioral effects in
animal models that are not
readily attributable to mGIluR2

modulation.

Off-target activity in the central

nervous system.

1. Consult the off-target
screening data for interactions
with CNS receptors that could
mediate the observed
behavior. 2. Consider the
possibility of active metabolites
of INJ-46356479 having a
different pharmacological
profile. 3. If possible, perform
in vivo receptor occupancy

studies for potential off-targets.

Variability in experimental

results.

Compound stability or solubility

issues.

1. Ensure proper storage of
JNJ-46356479 as per the
supplier's recommendations. 2.
Verify the solubility of the
compound in your
experimental buffer and
consider the use of appropriate
solvents or vehicles. 3.

Prepare fresh solutions for
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each experiment to avoid

degradation.

1. Review the hERG assay
data for INJ-46356479. 2. If

concerns persist, consider

Observing cardiac-related Potential for hERG channel _ _ o
) ] o conducting dedicated in vivo
adverse events in animal inhibition, although reported to ) ]
) cardiovascular safety studies.
studies. be low.

3. Monitor for any signs of
cardiotoxicity, especially at

higher doses.

Quantitative Data on Off-Target Screening

Specific quantitative data from a comprehensive off-target screen (e.g., CEREP panel) was not
publicly available in the searched literature. The discovery paper mentions the existence of this
data in its supplementary information, but the supplementary information itself was not directly
accessible through the performed searches. The following table is a template that would be
populated with such data if it were available.

Table 1: Selectivity Profile of INJ-46356479 (Template)
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Activity (% Inhibition @ 10

Target Assay Type UM or IC50/Ki)
mGIuR1 Radioligand Binding >50% inhibition
mGIuR3 Radioligand Binding >50% inhibition
mGIluR4 Radioligand Binding >50% inhibition
MGIuR5 Radioligand Binding >50% inhibition
MGIuR6 Radioligand Binding >50% inhibition
MGIuR7 Radioligand Binding >50% inhibition
MGIuR8 Radioligand Binding >50% inhibition
5-HT1A Radioligand Binding <50% inhibition
5-HT2A Radioligand Binding <50% inhibition
D2 Radioligand Binding <50% inhibition
H1 Radioligand Binding <50% inhibition
M1 Radioligand Binding <50% inhibition
hERG Electrophysiology IC50 > 30 uM

This table is for illustrative purposes and should be populated with actual data when available.
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp)

The potential for INJ-46356479 to inhibit the hERG potassium channel is a critical safety
assessment. While the specific protocol used for INJ-46356479 is not detailed in the available
literature, a typical automated patch-clamp assay would be performed as follows:

e Cell Line: HEK293 cells stably expressing the hERG channel.
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e Instrumentation: An automated patch-clamp system (e.g., QPatch, lonWorks).
e Procedure:

o Cells are cultured and prepared for the assay.

o Whole-cell patch-clamp recordings are established.

o A specific voltage protocol is applied to elicit hERG currents. This typically involves a
depolarization step to activate the channels, followed by a repolarization step to measure
the tail current.

o After a stable baseline recording is established, JINJ-46356479 is applied at various
concentrations.

o The effect of the compound on the hERG current is measured, and the percent inhibition is
calculated.

o An IC50 value is determined from the concentration-response curve.

» Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are
included in each experiment.
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Caption: Mechanism of action of INJ-46356479 at the presynaptic terminal.
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Caption: Experimental workflow for assessing off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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